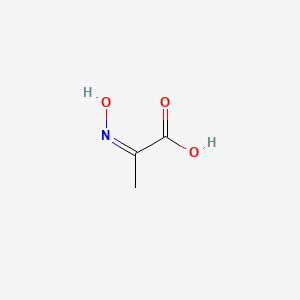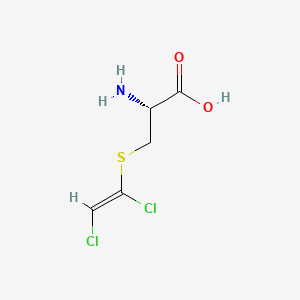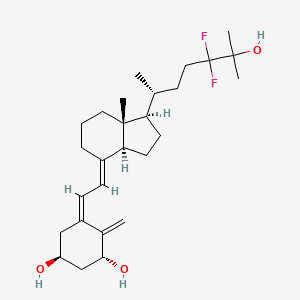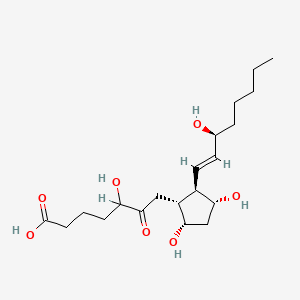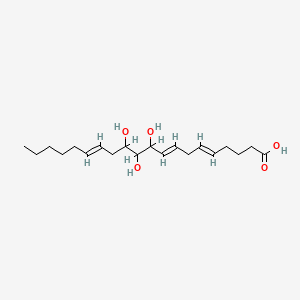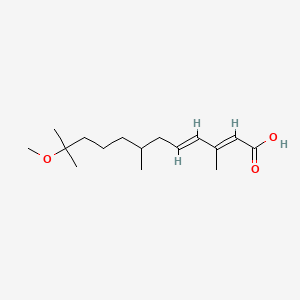
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
Vue d'ensemble
Description
Synthesis Analysis A related compound, (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), characteristic of microcystins and nodularin, was synthesized using a chiral template, demonstrating the complexity and stereochemical control required in synthesizing structurally specific compounds (Beatty, Jennings-White, & Avery, 1992). Another study highlights the synthesis of methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, a potent insect growth regulator, showcasing the methods to achieve specific configurations in synthetic chemistry (Cardillo, Contento, Sandri, & Panunzio, 1979).
Molecular Structure Analysis The molecular structure of compounds similar to "(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid" often involves complex stereochemistry and functional groups that influence their chemical behavior and potential biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are crucial for elucidating these structures and understanding their implications (Venkatesan et al., 2016).
Chemical Reactions and Properties The reactivity and chemical properties of such compounds are influenced by their structural elements, including the presence of methoxy groups and the configuration of double bonds. These features can affect the molecule's behavior in chemical reactions, such as cycloadditions, and its interaction with biological systems (Waring & Zaidi, 1985).
Applications De Recherche Scientifique
Metabolism and Enzymatic Activity
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, as part of Methoprene, is actively metabolized in isolated rat hepatocytes and rat liver subcellular fractions to its corresponding acids. This process involves significant esterase activity of microsomal origin, with the formation of small amounts of glucuronides (Morello, Repetto, & Agosin, 1980).
Antibacterial Activity
A marine-derived Streptomyces sp. produced two new long-chain unsaturated compounds, including a variant of this compound, which demonstrated notable antibacterial activities (Zhou et al., 2017).
Insect Growth Regulation
This compound, in its various forms, is a significant component in synthesizing potent insect growth regulators, such as in the synthesis of methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate (Cardillo, Contento, Sandri, & Panunzio, 1979). Its efficacy in this domain is further highlighted in studies on the metabolism and effects of methoprene in various insects, revealing its role in juvenile hormone activity and insect development (Bigley & Vinson, 1979).
Synthesis of Bioactive Compounds
This dienoic acid is also utilized in the synthesis of complex molecules like avenalumic carboxamide derivatives and stereocontrolled synthesis of amino acids characteristic of microcystins and nodularin, demonstrating its versatility in organic synthesis (Bazin et al., 2008); (Beatty, Jennings-White, & Avery, 1992).
Environmental Interactions
The environmental behavior of this compound, particularly its photodecomposition and interaction with other chemicals, is a topic of research, elucidating its stability and transformation in natural conditions (Quistand, Staiger, & Schooley, 1975).
Mécanisme D'action
Target of Action
The primary targets of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are oomycetes, particularly Phytophthora nicotianae, a pathogen of global significance threatening many important crops . The compound exhibits specific inhibitory activity against these organisms .
Mode of Action
The compound interacts with its targets by acting on multiple targets in P. nicotianae, especially on the cell membrane and mitochondria . It results in significant downregulation of antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulation of membrane-destabilizing activity, such as phospholipid synthesis and degradation .
Biochemical Pathways
The pathways influenced by this compound are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . The compound produces oxidative stress on P. nicotianae, inhibits antioxidant enzyme and ATPase activity, and increases cell membrane permeability .
Pharmacokinetics
They are rapidly absorbed and well distributed to various tissues, including the brain
Result of Action
The result of the compound’s action is a strong inhibitory effect against P. nicotianae, both in vitro and in vivo . It reduces the relative abundance of Oomycota in rhizosphere soil . This makes it a potential novel environment-friendly agent for controlling crop oomycete disease .
Action Environment
The action of this compound is influenced by the environment in which it is applied. It was obtained through coculture of Bacillus subtilis Tpb55 and Trichoderma asperellum HG1 . The compound’s action, efficacy, and stability may be influenced by factors such as the presence of other organisms, soil conditions, and environmental stressors.
Propriétés
IUPAC Name |
(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBEULOKRVZKY-TZOAMJEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886034 | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53092-52-7 | |
| Record name | Methoprene acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53092-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZR-725 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZR-725 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB9LR353F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



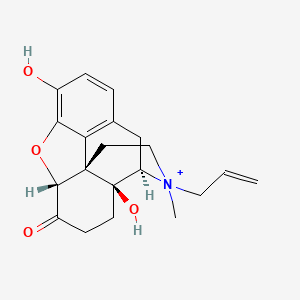
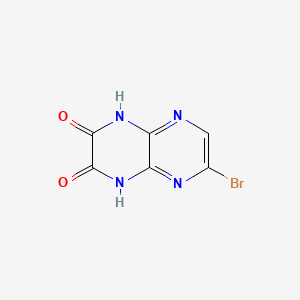
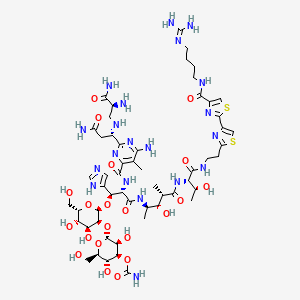

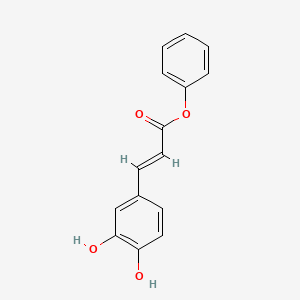
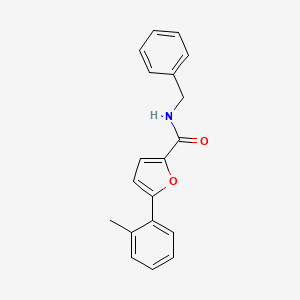
![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
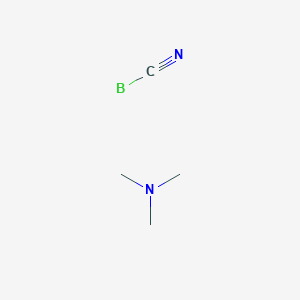
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)
